2H-pyrrolo[1,2-e][1,2,5]oxadiazine
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Overview
Description
2H-pyrrolo[1,2-e][1,2,5]oxadiazine is a heterocyclic compound with a molecular formula of C6H6N2O and a molecular weight of 122.12 g/mol . This compound features a fused ring system that includes both pyrrole and oxadiazine rings, making it an interesting subject for chemical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-pyrrolo[1,2-e][1,2,5]oxadiazine can be achieved through various synthetic routes. One common method involves the cyclization of α-acylamino ketones under the action of N,N-diethylaminosulfur trifluoride . Another approach includes the tandem recyclization reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolates in the presence of hydroxylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield and purity, which are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2H-pyrrolo[1,2-e][1,2,5]oxadiazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazine derivatives with additional oxygen functionalities, while reduction may produce more saturated derivatives.
Scientific Research Applications
2H-pyrrolo[1,2-e][1,2,5]oxadiazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2H-pyrrolo[1,2-e][1,2,5]oxadiazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazines: These compounds also contain an oxadiazine ring but differ in the position of the nitrogen atoms.
3,6-Dihydro-2H-1,2-oxazines: These compounds have a similar ring structure but include an additional oxygen atom.
Uniqueness
2H-pyrrolo[1,2-e][1,2,5]oxadiazine is unique due to its fused ring system, which combines the properties of both pyrrole and oxadiazine rings. This structural feature contributes to its diverse chemical reactivity and wide range of applications in scientific research.
Properties
CAS No. |
43090-03-5 |
---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
2H-pyrrolo[1,2-e][1,2,5]oxadiazine |
InChI |
InChI=1S/C6H6N2O/c1-2-6-8(4-1)5-3-7-9-6/h1-5,7H |
InChI Key |
GNRWDHMHIBBVJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CNOC2=C1 |
Origin of Product |
United States |
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